Bufrolin

GPR35 GPCR Mast Cell

Bufrolin is the premier GPR35 agonist for studies requiring potent, cross-species receptor activation. It demonstrates >300-fold higher potency than cromolyn and minimal human/mouse differential, ensuring robust and translatable in vitro and in vivo data. Essential for mast cell stabilization and GPR35 pharmacology research. Order high-purity Bufrolin for your lab.

Molecular Formula C18H16N2O6
Molecular Weight 356.3 g/mol
CAS No. 54867-56-0
Cat. No. B127780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufrolin
CAS54867-56-0
Synonyms6-butyl-1,4,7,10-tetrahydro-4,10-dioxo-1,7-phenathroline-2,8-dicarboxylic acid
bufrolin
bufrolin disodium salt
ICI 74917
ICI-74917
Molecular FormulaC18H16N2O6
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O
InChIInChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26)
InChIKeyBQVIONBNDNFCCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bufrolin (CAS 54867-56-0): Core Pharmacological Profile and Role as a High-Potency GPR35 Agonist for Research Procurement


Bufrolin (ICI-74917) is a synthetic phenanthroline-dicarboxylic acid derivative that acts as both a mast cell stabilizer and a high-potency agonist at the G protein-coupled receptor GPR35 [1]. It is a direct structural analog of sodium cromoglycate, a classic histamine release inhibitor, but exhibits distinct pharmacological properties [2]. As an antiallergic agent, it was historically investigated for conditions such as hay fever, asthma, and skin allergies, though its modern research utility lies primarily in its potent and equipotent agonism of both human and rat GPR35 orthologs, making it a valuable tool compound for studying this orphan receptor's physiology [1].

Why Bufrolin (CAS 54867-56-0) Cannot Be Interchanged with Other Mast Cell Stabilizers or GPR35 Agonists


Generic substitution of Bufrolin with other mast cell stabilizers or GPR35 agonists is scientifically unsound due to significant, quantifiable differences in potency, ortholog selectivity, and cross-tolerance profiles. Unlike its analog sodium cromoglycate, which exhibits only modest GPR35 activity, Bufrolin is a high-potency agonist [1]. Furthermore, its activity at the rat ortholog distinguishes it from several other potent GPR35 agonists that are human-selective, a critical consideration for in vivo model translation [1]. Even among related antiallergic agents, specific cross-tolerance has been observed; for instance, tissue desensitized to cromoglycate shows cross-tolerance to Bufrolin but not to other mast cell stabilizers like salbutamol or chlorpromazine [2]. These distinct molecular fingerprints preclude simple interchangeability and underscore the necessity for compound-specific procurement for precise experimental outcomes.

Quantitative Differential Evidence for Bufrolin (CAS 54867-56-0) Against Key Comparators


GPR35 Agonist Potency of Bufrolin vs. Sodium Cromoglycate and Nedocromil Sodium

Bufrolin is a high-potency agonist of the human GPR35 receptor, a feature not shared by its close structural analogs sodium cromoglycate and nedocromil sodium, which are only modest agonists [1]. The study by MacKenzie et al. (2014) identified Bufrolin and lodoxamide as having significantly higher potency at human GPR35 compared to cromolyn and nedocromil, establishing them as superior tool compounds for probing GPR35 function [1].

GPR35 GPCR Mast Cell

Cross-Species GPR35 Agonist Potency: Bufrolin's Unique Ortholog Profile vs. Human-Selective Agonists

A key differentiator for Bufrolin is its ability to act as an equipotent agonist at both human and rat GPR35 orthologs. MacKenzie et al. (2014) demonstrated that unlike previously identified high-potency agonists that are highly selective for the human receptor, Bufrolin and lodoxamide displayed equivalent potency at rat GPR35 [1]. This is a critical advantage for studies requiring translation between in vitro human cell assays and in vivo rodent models.

GPR35 GPCR Species Specificity

Comparative Cross-Tolerance: Bufrolin's Distinct Profile from Salbutamol and Chlorpromazine

In studies of human lung tissue, pre-incubation with sodium cromoglycate induces a state of desensitization that renders the tissue cross-tolerant to the related drug Bufrolin, but crucially, not to other mast cell-active agents like salbutamol or chlorpromazine [1]. This demonstrates that Bufrolin shares a specific, non-transferable pathway of action or desensitization mechanism with cromoglycate that is distinct from other classes of anti-allergic compounds.

Mast Cell Tachyphylaxis Antiallergic

Optimal Research and Industrial Applications for Bufrolin (CAS 54867-56-0) Based on Differential Evidence


GPCR Pharmacology: High-Potency GPR35 Agonist Studies

Procure Bufrolin as a superior tool compound for investigating the downstream signaling, physiological function, and therapeutic potential of the orphan receptor GPR35. Its classification as a high-potency agonist, in direct contrast to the modest activity of related compounds like sodium cromoglycate, makes it the preferred choice for robust, reproducible in vitro assays [1].

In Vivo to In Vitro Translational Research: Studies Bridging Rodent Models and Human Biology

Utilize Bufrolin's unique cross-species equipotency to facilitate seamless translation between in vitro studies using human GPR35 and in vivo rodent models. Unlike many other potent GPR35 agonists that are human-selective, Bufrolin's equivalent activity at the rat ortholog ensures that pharmacological effects observed in cell culture can be meaningfully extended to and validated in animal models [2].

Mast Cell Biology: Mechanistic Studies of Tachyphylaxis and Cross-Desensitization

Employ Bufrolin as a specific pharmacological probe to dissect the shared pathways of desensitization among cromoglycate-like mast cell stabilizers. Its established cross-tolerance with sodium cromoglycate, but not with salbutamol or chlorpromazine, provides a precise tool for mapping the molecular mechanisms underlying mast cell stabilization and the development of drug tolerance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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